2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one
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Overview
Description
2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.407. The purity is usually 95%.
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Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCUUQOSXAHEEI-JKSUJKDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)N1CCCC1OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C(=O)N1CCC[C@H]1OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652423 |
Source
|
Record name | (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217628-30-2 |
Source
|
Record name | rel-(2R)-2-(Aminomethyl)-3-methyl-1-[(2R)-2-(phenylmethoxy)-1-pyrrolidinyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217628-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.